molecular formula C7H6BrF5N2O B8724551 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B8724551
M. Wt: 309.03 g/mol
InChI Key: CXLRTEKQMOULAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors to improve reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-Bromomethyl-5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

Molecular Formula

C7H6BrF5N2O

Molecular Weight

309.03 g/mol

IUPAC Name

4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazole

InChI

InChI=1S/C7H6BrF5N2O/c1-15-5(16-6(9)10)3(2-8)4(14-15)7(11,12)13/h6H,2H2,1H3

InChI Key

CXLRTEKQMOULAX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CBr)OC(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 11.5 g (50.0 mmol) of 5-difluoromethoxy-1,4-dimethyl-3-trifluoromethyl-1H-pyrazole in 50 ml of carbon tetrachloride were added 9.8 g (55.0 mmol) of N-bromosuccinimide and 0.41 (2.5 mmol) of α,α′-azobisisobutyronitrile, followed by heating and refluxing under stirring. The reaction solution was externally irradiated with a light for 1 hour. After the completion of the reaction was confirmed, the reaction solution was poured into water and extracted with chloroform. The resulting organic layer was washed with water and saline, successively, and then dried over anhydrous magnesium sulfate. The solvent was removed by evaporation under reduced pressure to obtain 17.8 g (purity: 72.0%, yield: 82.7%) of 4-bromomethyl-5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazole.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
[Compound]
Name
0.41
Quantity
2.5 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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